molecular formula C8H11F3N2O B8113648 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one

1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B8113648
M. Wt: 208.18 g/mol
InChI Key: AQJNKNWKZUWGJR-UHFFFAOYSA-N
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Description

1-(3,8-Diazabicyclo[321]octan-3-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring a diazabicyclo structure fused with a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one typically involves the cycloaddition of azomethine ylides derived from pyrazinones with acrylate derivatives . The reaction conditions often include the use of methyl and tert-butyl acrylate, with yields ranging from 51% to 73% . The cycloaddition process is regioselective and can be influenced by the choice of dipolarophiles and reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazabicyclo structure allows it to fit into specific binding sites, modulating the activity of the target proteins. The trifluoroethanone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions, leading to potent biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoroethanone moiety, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)7(14)13-3-5-1-2-6(4-13)12-5/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJNKNWKZUWGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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